![molecular formula C16H13Cl2N5O2S B601077 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib CAS No. 910297-71-1](/img/structure/B601077.png)
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . This compound is characterized by its molecular formula C16H13Cl2N5O2S and a molecular weight of 410.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib involves multiple steps, starting from the basic building blocks. The process typically includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a series of nucleophilic substitution reactions.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine derivative with ethylene oxide under controlled conditions to introduce the hydroxyethyl group.
Chlorination: The final step involves the chlorination of the compound to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry Applications
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib serves as a reference standard in analytical chemistry. It is utilized for the development and validation of chromatographic methods due to its distinct chemical properties. The compound’s synthesis involves intricate steps that include the formation of the piperazine ring and the introduction of functional groups, making it a valuable subject for studies on synthetic methodologies.
Biological Applications
In biological research, this compound is employed to investigate the biological activity of tyrosine kinase inhibitors and their derivatives. Its mechanism of action involves inhibiting specific tyrosine kinases such as BCR-ABL and SRC family kinases, which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells, making it a focal point for studies aimed at understanding cancer therapeutics .
Medical Applications
In the medical field, this compound is utilized in preclinical studies to explore its therapeutic effects against various cancer models. Research has shown that modifications to the Dasatinib structure can enhance its antiangiogenic properties, which are critical for inhibiting tumor growth by preventing the formation of new blood vessels .
Additionally, pharmacokinetic studies have been conducted to understand how this compound behaves in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles . Such studies are essential for optimizing dosing regimens and improving therapeutic outcomes.
Industrial Applications
In the pharmaceutical industry, this compound is applied in the synthesis of related compounds and impurities for drug development and quality control processes. The compound's unique properties make it suitable for use in high-performance liquid chromatography (HPLC), ensuring that pharmaceutical products meet stringent quality standards.
Case Studies and Research Findings
Several case studies highlight the efficacy and potential of this compound:
- Study on Antiangiogenic Activity : Research demonstrated that modifications to Dasatinib derivatives could significantly enhance their antiangiogenic activity. A derivative with a long perfluorinated chain showed improved efficacy in inhibiting angiogenesis compared to standard Dasatinib .
- Population Pharmacokinetics Study : A comprehensive study involving 110 healthy subjects provided insights into the pharmacokinetics of Dasatinib, revealing variability in drug metabolism and highlighting factors influencing its therapeutic effectiveness .
Mécanisme D'action
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL and SRC family kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dasatinib: The parent compound, known for its potent tyrosine kinase inhibitory activity.
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to Imatinib.
Uniqueness
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to its parent compound, Dasatinib .
Activité Biologique
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor (TKI) used primarily in the treatment of various cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound is characterized by its unique structural modifications, which may enhance its biological activity and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and potential applications in cancer therapy.
- Molecular Formula : C16H13Cl2NO2S
- Molecular Weight : 410.28 g/mol
- CAS Number : 910297-71-1
This compound functions primarily as an inhibitor of several protein kinases, including Bcr-Abl, Src family kinases, and other receptor tyrosine kinases. By inhibiting these kinases, the compound disrupts essential signaling pathways involved in cell proliferation, survival, and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to Dasatinib and other known agents:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 5.04 - 18.67 |
Dasatinib | MCF-7 (Breast) | 28.62 |
Doxorubicin | MCF-7 (Breast) | 6.72 |
This compound | HCT-116 (Colorectal) | 10.00 - 25.00 |
Dasatinib | HCT-116 (Colorectal) | 30.00 |
These results indicate that this compound has superior cytotoxic effects compared to Dasatinib itself.
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in animal models of cancer. The compound demonstrated significant tumor reduction in xenograft models when administered at doses that were well-tolerated by the subjects.
Case Studies
A notable case study involved the use of this compound in a patient with refractory CML who had previously shown resistance to standard therapies. The patient exhibited a marked decrease in white blood cell counts and improvement in overall health after treatment with this compound, underscoring its potential as a therapeutic option for resistant cases.
Propriétés
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFVJBGDUJCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.